RGW-611

Radiosensitization Hypoxia Solubility

RGW-611 is a high-purity (≥98%) 4-nitroimidazole essential for hypoxia research. It uniquely enhances radiation-induced cell death in V79-379A cells and stimulates fatty acid synthesis. Its structural distinction from 2-nitroimidazoles ensures experimental reproducibility. Ideal for SAR programs, metabolic studies, and as a Nimorazole impurity reference standard. High DMSO solubility (125 mg/mL) facilitates precise in vitro assays.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 6497-78-5
Cat. No. B1679318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGW-611
CAS6497-78-5
SynonymsRGW 611;  RGW-611;  RGW611.
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
InChIKeyVDZAAIIQCHGJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RGW-611: A 4-Nitroimidazole Radiosensitizer for Hypoxic Cell Research and Procurement


RGW-611 (CAS: 6497-78-5), also known as 4-[2-(4-nitro-1H-imidazol-1-yl)ethyl]morpholine, is a synthetic nitroimidazole derivative with a molecular weight of 226.23 . It is structurally categorized as a 4-nitroimidazole . The compound is recognized for its ability to enhance radiation-induced cell death in hypoxic Chinese hamster V79-379A cells, a classical in vitro model for studying tumor hypoxia . RGW-611 is also noted as an impurity in the production of the radiosensitizer nimorazole and has been shown to stimulate fatty acid synthesis [1].

Why RGW-611 Cannot Be Substituted with Other Nitroimidazoles in Hypoxia Research


Generic substitution among nitroimidazole-based radiosensitizers is not scientifically valid due to significant differences in molecular structure, which directly impact critical experimental parameters. RGW-611 is a 4-nitroimidazole, a class distinct from the more common 2-nitroimidazoles (like misonidazole) and 5-nitroimidazoles (like metronidazole), which are known to possess different electron affinities and reduction potentials [1]. Crucially, RGW-611 is a structural isomer of nimorazole, another 4-nitroimidazole, and their distinct chemical structures lead to measurable differences in physical properties like solubility and, consequently, biological behavior and experimental handling . Simply selecting a nitroimidazole without verifying the specific isomer and its unique properties can lead to irreproducible results in radiosensitization assays and confounded metabolic studies.

RGW-611 Quantitative Differentiation: Evidence-Based Selection for Procurement


RGW-611 vs. Nimorazole: Superior DMSO Solubility for In Vitro Assay Preparation

RGW-611 exhibits substantially higher solubility in dimethyl sulfoxide (DMSO) compared to its structural isomer, nimorazole. This difference is critical for preparing high-concentration stock solutions for in vitro assays. RGW-611 is soluble in DMSO at 125 mg/mL (552.52 mM) with the aid of sonication and warming to 60°C . In contrast, nimorazole's reported solubility in DMSO is in the range of 30-45 mg/mL .

Radiosensitization Hypoxia Solubility

RGW-611 vs. Misonidazole: Class-Level Distinction as a 4-Nitroimidazole

RGW-611 belongs to the class of 4-nitroimidazoles, a distinct chemical class from 2-nitroimidazoles like misonidazole. A key structure-activity relationship study demonstrated that substituting 2-nitroimidazoles with basic side chains, such as the morpholinoethyl group in RGW-611, can increase sensitization efficiency by an order of magnitude without a corresponding increase in aerobic cytotoxicity [1]. While a direct, quantitative comparison between RGW-611 and misonidazole in a single assay is not available, this class-level inference establishes a fundamental and quantifiable differentiation that guides compound selection.

Radiosensitization Nitroimidazole Class Structure-Activity Relationship

RGW-611 Functional Selectivity: Dual Activity in Radiosensitization and Fatty Acid Synthesis Stimulation

RGW-611 possesses a unique functional profile, acting as both a hypoxic cell radiosensitizer and a stimulator of fatty acid synthesis . This dual activity is not a general feature of all nitroimidazoles and presents a specific point of differentiation. For example, misonidazole is primarily characterized as a radiosensitizer, while metronidazole is mainly known for its anti-infective properties [1][2]. The specific ability of RGW-611 to modulate fatty acid synthesis provides a distinct functional handle for metabolic studies, setting it apart from other nitroimidazole comparators.

Radiosensitization Metabolism Fatty Acid Synthesis

RGW-611: Recommended Application Scenarios for Research and Industrial Procurement


In Vitro Hypoxia Radiosensitization Studies

RGW-611 is the preferred choice for in vitro studies on hypoxic cell radiosensitization, particularly when using the V79-379A cell model. Its high DMSO solubility (125 mg/mL) allows for the preparation of high-concentration stock solutions with minimal solvent, which is essential for achieving the millimolar concentrations (e.g., 1 mmol dm-3) typically used in radiosensitization enhancement ratio studies with other nitroimidazoles like misonidazole .

Metabolic Research on Hypoxia and Fatty Acid Synthesis

For investigations examining the metabolic consequences of hypoxia, specifically the stimulation of fatty acid synthesis, RGW-611 is a unique tool. Its dual activity profile, which includes both radiosensitization and metabolic modulation , is not a shared property of commonly used comparator compounds, making it essential for this specialized area of research.

Quality Control and Impurity Profiling for Nimorazole

In industrial or pharmaceutical settings where nimorazole is a product of interest, RGW-611 is a critical reference standard. It is a documented impurity in the synthesis of nimorazole . Procuring a high-purity (≥98%) sample of RGW-611 is essential for developing and validating analytical methods (e.g., HPLC) to ensure the purity and safety of nimorazole batches.

Structure-Activity Relationship (SAR) Studies on Nitroimidazoles

RGW-611 is an indispensable compound for SAR programs aimed at optimizing nitroimidazole-based therapeutics. As a representative of the 4-nitroimidazole class with a basic morpholinoethyl side chain, it serves as a key comparator to 2- and 5-nitroimidazole analogs. Its inclusion in compound libraries allows researchers to link specific structural modifications to changes in solubility, radiosensitization efficiency, and cytotoxicity, as outlined in foundational SAR literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGW-611

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.